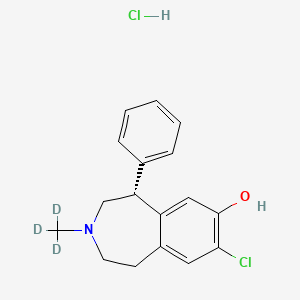
Fenpropathrin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenpropathrin-d5 is a deuterated version of the synthetic pyrethroid insecticide fenpropathrin, where five hydrogen atoms have been replaced with deuterium. This specialized form is particularly useful in analytical chemistry, where it is employed as an internal standard for the precise quantification of fenpropathrin in environmental samples . Fenpropathrin itself is a widely used pyrethroid insecticide in agriculture and household settings .
Vorbereitungsmethoden
The synthesis of Fenpropathrin-d5 involves the use of deuterium-labeled starting materials. A convenient synthetic route includes the use of deuterium-labeled phenol (D6-phenol) as the starting material. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are similar to those used for other deuterated compounds, focusing on achieving high isotopic enrichment and chemical purity .
Analyse Chemischer Reaktionen
Fenpropathrin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Fenpropathrin-d5 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard for the precise quantification of fenpropathrin in environmental and biological samples.
Toxicology Studies: Researchers use this compound to study the toxicological effects of fenpropathrin on various organisms, including its impact on the nervous system and potential cardiotoxicity.
Environmental Monitoring: It is employed in environmental studies to monitor the presence and degradation of fenpropathrin in soil and water.
Pharmacokinetics: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fenpropathrin in living organisms.
Wirkmechanismus
Fenpropathrin-d5, like fenpropathrin, exerts its effects by interfering with the kinetics of voltage-gated sodium channels. This interference leads to prolonged depolarization of the nerve cells, causing paralysis and death of the pest . The molecular targets involved include the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses. The disruption of these channels results in the neurotoxic effects observed with fenpropathrin .
Vergleich Mit ähnlichen Verbindungen
- D5-cyhalothrin
- D5-fenvalerate
- Cyfluthrin
- Cyhalothrin
- Cypermethrin
- Deltamethrin
- Esfenvalerate
Fenpropathrin-d5 stands out due to its specific use in precise quantification and its role in understanding the environmental and toxicological impacts of fenpropathrin.
Eigenschaften
Molekularformel |
C22H23NO3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D |
InChI-Schlüssel |
XQUXKZZNEFRCAW-HCNOYMLYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


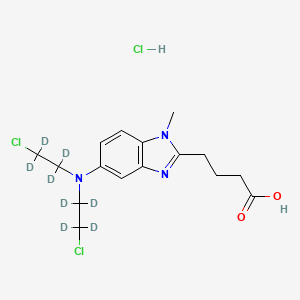
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
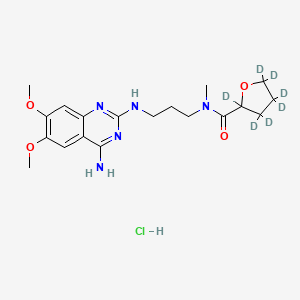
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
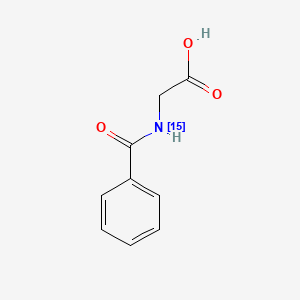
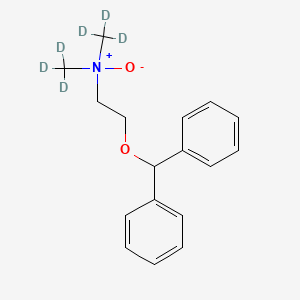
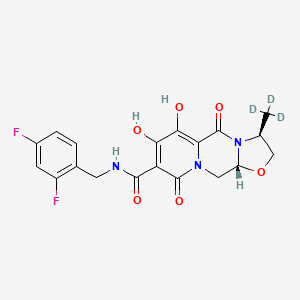

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)



![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
